molecular formula C17H15F3N4O4S B11497863 4-amino-N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

4-amino-N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11497863
M. Wt: 428.4 g/mol
InChI Key: GZBWIJWWJQMZDW-UHFFFAOYSA-N
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Description

4-AMINO-N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-AMINO-N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its biological applications.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and imidazolidinone derivatives. Compared to these compounds, 4-AMINO-N-[1-BENZYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Other similar compounds include:

Properties

Molecular Formula

C17H15F3N4O4S

Molecular Weight

428.4 g/mol

IUPAC Name

4-amino-N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C17H15F3N4O4S/c18-17(19,20)16(23-29(27,28)13-8-6-12(21)7-9-13)14(25)24(15(26)22-16)10-11-4-2-1-3-5-11/h1-9,23H,10,21H2,(H,22,26)

InChI Key

GZBWIJWWJQMZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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